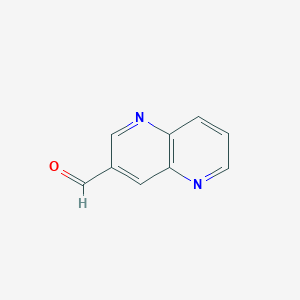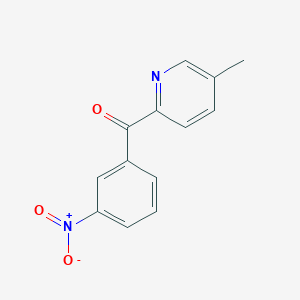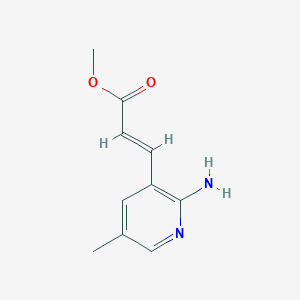
2-(4-Butylbenzoyl)-3-methylpyridine
Descripción general
Descripción
2-(4-Butylbenzoyl)-3-methylpyridine is a chemical compound with the molecular formula C17H19NO. It has a molecular weight of 253.34 . The IUPAC name for this compound is (4-butylphenyl)(4-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for 2-(4-Butylbenzoyl)-3-methylpyridine is 1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Butylbenzoyl)-3-methylpyridine include a molecular weight of 253.34 g/mol . It has a XLogP3-AA value of 7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds . Its exact mass and monoisotopic mass are 388.16745924 g/mol . The topological polar surface area is 52.6 Ų .Aplicaciones Científicas De Investigación
Supramolecular Association and Crystal Structures
Research involving similar compounds to 2-(4-Butylbenzoyl)-3-methylpyridine, such as 2-amino-4-methylpyridine, has focused on the formation of molecular salts through hydrogen bonding and other noncovalent interactions. These compounds can adopt various supramolecular architectures involving extensive hydrogen bonds and noncovalent interactions, contributing to the understanding of crystal packing and structure determination in organic salts (Khalib et al., 2014).
Electrospray Mass Spectrometry and Fragmentation Studies
Derivatives of similar pyridine compounds, such as 2-aminopyridine, have been studied using electrospray and collision-induced dissociation mass spectrometry. These studies provide insights into the fragmentation patterns of these derivatives, contributing valuable information for analytical chemistry applications (Harvey, 2000).
Influence on Hydrodesulfurization and Hydrodenitrogenation
Research involving 2-methylpyridine, a compound related to 2-(4-Butylbenzoyl)-3-methylpyridine, has shown its influence on hydrodesulfurization and hydrodenitrogenation processes. This research is particularly relevant in the field of catalysis and chemical engineering, providing insights into the interactions and inhibitory effects of N-containing molecules in these processes (Egorova & Prins, 2004).
Metal Complex Formation and Coordination Chemistry
Studies on the formation of metal complexes with compounds like 2-amino-4-methylpyridine have provided valuable information on the coordination chemistry and the formation of mononuclear and binuclear complexes. These studies contribute to our understanding of the magnetic, spectral, and electrochemical properties of such complexes, relevant in the field of inorganic chemistry (Gagne et al., 1981).
Propiedades
IUPAC Name |
(4-butylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-7-14-8-10-15(11-9-14)17(19)16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNFGSUQRCZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylbenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)
![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)

![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)



